molecular formula C13H15ClN2O B2582235 3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide CAS No. 1311705-95-9

3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide

Cat. No. B2582235
CAS RN: 1311705-95-9
M. Wt: 250.73
InChI Key: CMYFAUHWSYKYRY-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide, also known as CPP, is a chemical compound that belongs to the family of arylcyclohexylamines. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in neuronal communication and synaptic plasticity. CPP has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes.

Mechanism of Action

3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the flow of calcium ions into the cell. This inhibition of NMDA receptor activity leads to a reduction in synaptic plasticity and neuronal excitability, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the induction of apoptosis in certain cell types. 3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide has also been found to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide in lab experiments is its high potency and selectivity for the NMDA receptor, which allows for precise manipulation of NMDA receptor activity. However, 3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide has some limitations, including its potential toxicity and the fact that it can interfere with other ion channels and receptors at high concentrations.

Future Directions

There are many potential future directions for research on 3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide and related compounds. One area of interest is the development of new drugs that target the NMDA receptor for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia. Another area of interest is the investigation of the role of NMDA receptors in pain and inflammation, and the development of new therapies for related conditions. Additionally, research on the biochemical and physiological effects of 3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide and related compounds may lead to new insights into the mechanisms underlying synaptic plasticity, neuronal excitability, and cell death.

Synthesis Methods

3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzonitrile with 3-chlorophenylmagnesium bromide, followed by the reaction of the resulting intermediate with 3-bromopropionitrile and subsequent reduction of the nitrile group with lithium aluminum hydride. The final product is obtained by treatment with propionic anhydride.

Scientific Research Applications

3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide has been extensively used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes, including learning and memory, synaptic plasticity, neurodegeneration, and pain. 3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide has been found to be a useful tool for studying the mechanisms underlying these processes, as well as for developing new therapies for related disorders.

properties

IUPAC Name

3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-2-12(9-15)16-13(17)7-6-10-4-3-5-11(14)8-10/h3-5,8,12H,2,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYFAUHWSYKYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)CCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide

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